molecular formula C11H15NO B14866510 (6-Methyl-3,4-dihydro-2H-1-benzopyran-3-YL)methanamine CAS No. 944899-45-0

(6-Methyl-3,4-dihydro-2H-1-benzopyran-3-YL)methanamine

Cat. No.: B14866510
CAS No.: 944899-45-0
M. Wt: 177.24 g/mol
InChI Key: DRZHDMMTUUVXMM-UHFFFAOYSA-N
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Description

(6-Methyl-3,4-dihydro-2H-1-benzopyran-3-YL)methanamine is a chemical compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methyl-3,4-dihydro-2H-1-benzopyran-3-YL)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-methyl-3,4-dihydro-2H-1-benzopyran.

    Functionalization: The benzopyran ring is then functionalized to introduce the methanamine group at the 3-position.

One common method involves the reaction of 6-methyl-3,4-dihydro-2H-1-benzopyran with formaldehyde and ammonia under acidic conditions to form the desired methanamine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

(6-Methyl-3,4-dihydro-2H-1-benzopyran-3-YL)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(6-Methyl-3,4-dihydro-2H-1-benzopyran-3-YL)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (6-Methyl-3,4-dihydro-2H-1-benzopyran-3-YL)methanamine involves its interaction with specific molecular targets and pathways. The methanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The benzopyran ring may also interact with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-3,4-dihydro-2H-1-benzopyran-2-one: This compound is similar in structure but lacks the methanamine group.

    3,4-Dihydro-6-methyl-2H-1-benzopyran-2-one: Another related compound with a different functional group at the 2-position.

Uniqueness

The presence of the methanamine group in (6-Methyl-3,4-dihydro-2H-1-benzopyran-3-YL)methanamine imparts unique chemical and biological properties, making it distinct from other benzopyran derivatives. This functional group enhances its reactivity and potential for forming various derivatives, expanding its applications in research and industry.

Properties

CAS No.

944899-45-0

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(6-methyl-3,4-dihydro-2H-chromen-3-yl)methanamine

InChI

InChI=1S/C11H15NO/c1-8-2-3-11-10(4-8)5-9(6-12)7-13-11/h2-4,9H,5-7,12H2,1H3

InChI Key

DRZHDMMTUUVXMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OCC(C2)CN

Origin of Product

United States

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